(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-20-13-16-15-12(21-13)14-11(17)5-3-8-2-4-9-10(6-8)19-7-18-9/h2-6H,7H2,1H3,(H,14,15,17)/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDOHKQFOINSOC-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiadiazole compounds. The reaction conditions generally include the use of appropriate solvents and catalysts to facilitate the formation of the desired acrylamide structure.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that related thiadiazole compounds exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis with notable inhibition zones measured through agar diffusion methods .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiadiazole derivatives showed IC50 values in the micromolar range against different cancer cell lines, suggesting a promising therapeutic potential .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Thiadiazole-containing compounds have been shown to reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiadiazole ring or benzo[d][1,3]dioxole moiety can significantly influence activity. For instance:
- Substituents on the thiadiazole ring : Methylthio groups enhance lipophilicity and may improve cell membrane permeability.
- Positioning of functional groups : The orientation of substituents can affect binding affinity to biological targets.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Study : A series of 5-substituted thiadiazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that methylthio substitution led to increased antibacterial activity compared to unsubstituted analogs .
- Anticancer Evaluation : A derivative with a similar structure was tested against breast cancer cell lines and demonstrated significant cytotoxicity with an IC50 value of 15 µM .
Scientific Research Applications
Biological Applications
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the thiadiazole moiety. Research indicates that derivatives similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acrylamide exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that thiadiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
2.2 Antimicrobial Activity
Compounds with thiadiazole and dioxole structures have shown promising antimicrobial properties. The presence of electron-withdrawing groups enhances their efficacy against bacterial strains.
- Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
2.3 Anti-inflammatory Effects
Research indicates that compounds like this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Material Science Applications
3.1 Sensor Development
The electrochemical properties of this compound make it suitable for sensor applications, particularly in detecting heavy metals or environmental pollutants.
- Case Study : A derivative was used in an electrochemical sensor that demonstrated high selectivity for lead ions in aqueous solutions, showcasing its potential for environmental monitoring .
Future Research Directions
Further investigation into the pharmacological profiles and mechanisms of action of this compound could lead to the development of novel therapeutic agents. Additionally, exploring its applications in nanotechnology and material sciences could yield innovative solutions for sensor technology and drug delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of methylenedioxyphenyl and 5-(methylthio)-1,3,4-thiadiazole groups. Key analogues include:
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c): Substitutes the methylenedioxyphenyl with furan-2-yl and replaces methylthio with benzamide.
N-(5-(2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7f): Features a polar 4-hydroxy-3-methoxyphenyl group, which may enhance solubility but reduce metabolic stability relative to the methylenedioxyphenyl group .
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) : Lacks the acrylamide linker but includes a bulky phenylpropyl group, which may hinder cellular uptake compared to the target’s compact structure .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
